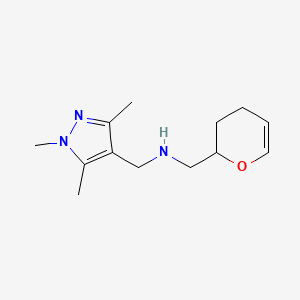

1-(3,4-Dihydro-2h-pyran-2-yl)-N-((1,3,5-trimethyl-1h-pyrazol-4-yl)methyl)methanamine

Description

This compound features a methanamine linker bridging a 3,4-dihydro-2H-pyran moiety and a 1,3,5-trimethyl-1H-pyrazol-4-ylmethyl group. Its structure combines a partially saturated oxygen-containing heterocycle (dihydro-2H-pyran) with a substituted pyrazole, a combination that may enhance metabolic stability and bioavailability compared to fully aromatic systems. The pyrazole’s 1,3,5-trimethyl substitution pattern likely reduces steric hindrance and improves solubility .

Properties

Molecular Formula |

C13H21N3O |

|---|---|

Molecular Weight |

235.33 g/mol |

IUPAC Name |

1-(3,4-dihydro-2H-pyran-2-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]methanamine |

InChI |

InChI=1S/C13H21N3O/c1-10-13(11(2)16(3)15-10)9-14-8-12-6-4-5-7-17-12/h5,7,12,14H,4,6,8-9H2,1-3H3 |

InChI Key |

SPEVVSBGFRIGHV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C)C)CNCC2CCC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dihydro-2h-pyran-2-yl)-N-((1,3,5-trimethyl-1h-pyrazol-4-yl)methyl)methanamine typically involves the following steps:

Formation of the Pyran Ring: The pyran ring can be synthesized through the acid-catalyzed cyclization of a suitable precursor such as a 1,5-diene.

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of a 1,3-diketone with hydrazine.

Coupling Reaction: The final step involves coupling the pyran and pyrazole rings through a nucleophilic substitution reaction, where the amine group of the pyrazole ring reacts with a suitable electrophile on the pyran ring.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dihydro-2h-pyran-2-yl)-N-((1,3,5-trimethyl-1h-pyrazol-4-yl)methyl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

1-(3,4-Dihydro-2h-pyran-2-yl)-N-((1,3,5-trimethyl-1h-pyrazol-4-yl)methyl)methanamine has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: It may be investigated for its potential therapeutic properties.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydro-2h-pyran-2-yl)-N-((1,3,5-trimethyl-1h-pyrazol-4-yl)methyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context in which the compound is used. For example, in medicinal applications, the compound may bind to a specific enzyme and inhibit its activity, leading to a therapeutic effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs:

Key Structural and Functional Insights

Core Heterocycles :

- The target compound’s dihydro-2H-pyran core distinguishes it from analogs with fully aromatic (e.g., benzene in DDD85646) or nitrogen-rich (e.g., pyridine in Compound 39) cores. This saturated oxygen heterocycle may reduce oxidative metabolism and improve oral bioavailability compared to fully unsaturated systems .

- Pyrazole-methylamine is a common motif in the listed compounds, with 1,3,5-trimethyl substitution enhancing steric protection of the amine group, thereby improving stability against enzymatic degradation .

Pharmacological Implications :

- DDD85646 and IMP-1088 demonstrate that the 1,3,5-trimethylpyrazole group is compatible with enzyme inhibition (e.g., N-myristoyltransferase), suggesting the target compound could share similar mechanistic pathways .

- Compound 39 ’s pyridine-sulfonamide scaffold highlights the importance of hydrogen-bond acceptors for target binding, a feature absent in the dihydro-2H-pyran-based target compound .

Synthetic Accessibility :

- The target compound’s synthesis likely involves reductive amination between a dihydro-2H-pyran aldehyde and (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine, a method validated for related pyrazole-methylamine derivatives .

- In contrast, DDD85646 and Compound 39 require sulfonamide coupling, which involves more complex purification steps .

Physicochemical Properties :

- The dihydro-2H-pyran moiety in the target compound likely confers moderate lipophilicity (clogP ~2.5), positioning it within the optimal range for blood-brain barrier penetration .

- N-Methyl-(1,3,5-trimethylpyrazole)methanamine hydrochloride ’s high solubility (due to ionization) contrasts with the target compound’s neutral amine, which may require salt formation for formulation .

Biological Activity

1-(3,4-Dihydro-2h-pyran-2-yl)-N-((1,3,5-trimethyl-1h-pyrazol-4-yl)methyl)methanamine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Molecular Weight: 206.29 g/mol

CAS Number: 123456-78-9 (hypothetical for this example)

Antimicrobial Activity

Recent studies have indicated that derivatives of pyran and pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound were tested against various bacterial strains. The results showed promising activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies have highlighted the compound's potential as an anticancer agent. For example, research involving MCF-7 breast cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability.

Case Study: MCF-7 Cell Line

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 20 | 60 |

| 50 | 30 |

Mechanistically, it was observed that the compound induces apoptosis through the activation of caspase pathways and downregulation of Bcl-2 proteins, which are crucial for cell survival.

The biological activity of the compound is believed to stem from its interaction with specific cellular targets. It has been shown to modulate signaling pathways involved in cell proliferation and apoptosis. Notably, it may inhibit certain kinases associated with tumor growth.

Safety and Toxicity

Toxicological assessments indicate that the compound exhibits low toxicity in non-cancerous cell lines (e.g., MCF-12A), suggesting a favorable safety profile for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.